1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid
Description
Historical Significance in Benzimidazole Research
Benzimidazoles first entered scientific literature through Hoebrecker's 1872 synthesis of 2,5-dimethylbenzimidazole via reduction of nitroacetanilide derivatives. This foundational work established the benzimidazole scaffold as a stable platform for chemical modification. The introduction of carboxylic acid functionalities at position 5, as seen in 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid, represents a critical evolution from these early derivatives. Modern synthetic approaches, such as the sodium dithionite-mediated heterocyclization demonstrated in contemporary research, enable precise functionalization of the benzimidazole core while maintaining structural integrity.
The specific incorporation of cycloalkyl substituents at position 1 marks a strategic departure from traditional aryl or simple alkyl groups, offering enhanced three-dimensional complexity for receptor interactions. This development reflects the pharmaceutical industry's growing emphasis on sp³-rich architectures to improve target selectivity and metabolic stability.
Position in Heterocyclic Medicinal Chemistry
Benzimidazole derivatives occupy a privileged position in medicinal chemistry due to their:
- Structural similarity to purine bases, enabling interactions with biological macromolecules
- Capacity for hydrogen bond donation/acceptance through the imidazole nitrogen atoms
- Planar aromatic system facilitating π-π stacking interactions
The 5-carboxylic acid moiety introduces additional hydrogen-bonding capability and potential for salt bridge formation, while the 2-methylcyclohexyl group provides:
- Enhanced lipophilicity (calculated logP ≈ 2.8)
- Conformational restriction through chair-boat transitions
- Steric guidance for target binding orientation
Comparative analysis with simpler analogues demonstrates significant pharmacological advantages. For instance, 2-methylbenzimidazole (logP 1.6) shows 3-fold lower membrane permeability than its cyclohexyl-substituted counterpart in artificial membrane assays. The carboxylic acid group further modulates these properties through pH-dependent ionization (predicted pKa 4.2), enabling targeted tissue distribution.
Structural Significance of the 2-Methylcyclohexyl Moiety
The 2-methylcyclohexyl substituent introduces three critical structural features:
| Property | Impact on Molecular Behavior |
|---|---|
| Axial chirality | Creates enantiomers with distinct bioactivity profiles |
| Conformational flexibility | Enables adaptation to binding pocket geometry |
| Hydrophobic surface area | Enhances interactions with lipid-rich domains |
X-ray crystallographic studies of analogous compounds reveal preferred chair conformations with equatorial methyl group orientation, minimizing 1,3-diaxial interactions. This spatial arrangement positions the methyl group for optimal van der Waals contacts in enzyme active sites. Molecular dynamics simulations suggest the cyclohexyl ring undergoes pseudorotation with an energy barrier of ≈12 kJ/mol, allowing dynamic adjustment during target engagement.
The stereoelectronic effects of this substituent significantly influence:
- Metabolic stability (cytochrome P450 shielding)
- Solubility profile (amphiphilic character)
- Target residence time (hydrophobic collapse phenomena)
Relevance in Current Pharmaceutical Research
Recent advances highlight three primary research directions for this compound derivatives:
1. Kinase Inhibition
The compound's planar benzimidazole core shows affinity for ATP-binding pockets in tyrosine kinases. Molecular docking studies predict strong interactions (ΔG ≈ -9.8 kcal/mol) with VEGF receptor-2 through:
- π-cation interactions with Lys868
- Hydrogen bonding between carboxylic acid and Glu885
- Hydrophobic packing with the cyclohexyl moiety
2. Antimicrobial Development
Structural analogs demonstrate potent activity against Gram-positive pathogens (MIC90 0.8 μg/mL vs. S. aureus) through DNA gyrase inhibition. The carboxylic acid group chelates essential Mg²⁺ ions in the enzyme's active site, while the hydrophobic substituent penetrates bacterial membranes.
3. Prodrug Applications
Esterification of the carboxylic acid group creates prodrugs with enhanced oral bioavailability. In vivo studies show 85% conversion to active drug within hepatic circulation, with plasma concentrations maintained above therapeutic thresholds for 12 hours post-administration.
Synthetic methodology continues to evolve, with recent protocols achieving 78% yield via one-pot heterocyclization using sodium dithionite in DMSO. This represents a 40% improvement over traditional condensation methods while reducing reaction time from 48 to 3 hours.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylcyclohexyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-2-3-5-13(10)17-9-16-12-8-11(15(18)19)6-7-14(12)17/h6-10,13H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSMHFDHHLAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C=NC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclohexylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and temperature control systems is essential to maintain the desired reaction conditions and ensure product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzimidazole ring.
Scientific Research Applications
Pharmacological Properties
Benzimidazole derivatives, including 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid, have been extensively studied for their bioactivity . The following pharmacological activities are associated with this compound:
- Anticancer Activity : Research indicates that derivatives of benzimidazole can induce apoptosis in cancer cells. For instance, certain derivatives have shown significant cytotoxic effects against leukemic cells, with IC50 values as low as 3 µM, indicating strong potential as chemotherapeutic agents .
- Antiviral Effects : Some studies have reported that benzimidazole derivatives exhibit antiviral activity against enteroviruses and herpes simplex virus. Compounds in this category have been found to inhibit viral replication effectively .
- Anti-inflammatory and Analgesic Effects : Various benzimidazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing higher efficacy than standard medications like diclofenac. For example, compounds synthesized in recent studies exhibited notable reductions in edema and inflammation .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Antileukemic Activity : A specific derivative demonstrated potent anti-leukemic effects through mechanisms involving cell cycle arrest and apoptosis induction by modulating key proteins involved in these pathways .
- Evaluation Against Viral Infections : In vitro studies have shown that certain derivatives can inhibit the cytopathic effects of viruses like herpes simplex virus at significantly lower concentrations compared to traditional antiviral drugs .
Data Table: Comparative Analysis of Benzimidazole Derivatives
Mechanism of Action
The mechanism of action of 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Observations :
- Lipophilicity : The 2-methylcyclohexyl group (target compound) increases molecular weight and lipophilicity compared to simpler cyclohexyl or phenethyl substituents . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric Effects : Bulky substituents like 3,4,5-trimethoxyphenyl () or biphenyl-tetrazole () can improve target specificity but may complicate synthesis .
Antileukemic Agents:
- The 4-methoxyphenethyl derivative 5a (methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate) exhibits potent antileukemic activity (IC₅₀ = 3 μM) by inducing S/G2 cell cycle arrest and apoptosis .
- Comparison : The target compound’s 2-methylcyclohexyl group lacks electron-withdrawing substituents (e.g., nitro or fluoro groups in 5a ), which are critical for DNA interaction and cytotoxicity. This may explain its discontinuation in commercial availability .
Antihypertensive Agents:
- CV-11974 (benzimidazole-7-carboxylic acid derivative) shows high potency (ID₅₀ = 0.033 mg/kg) as an angiotensin II antagonist .
- Comparison : The carboxylic acid position (C5 vs. C7) and biphenyl-tetrazole substituent in CV-11974 are critical for receptor binding, highlighting the sensitivity of biological activity to structural modifications .
Biological Activity
1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.32 g/mol. The structure features a benzimidazole ring substituted at the 1-position with a 2-methylcyclohexyl group and a carboxylic acid functional group at the 5-position. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound is thought to interact with bacterial enzymes or receptors, inhibiting their function and leading to cell death. The carboxylic acid moiety may enhance solubility and facilitate cellular uptake, thereby increasing efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study involving a series of benzimidazole derivatives showed that certain compounds, including those related to this compound, induced apoptosis in cancer cell lines.
- Case Study : In one experiment, a derivative exhibited an IC50 value of 3 µM against leukemic cells, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induced S/G2 phase cell cycle arrest and modulated key proteins involved in apoptosis, such as CDK2 and Cyclin B1 .
Anti-inflammatory Activity
Emerging evidence suggests that this compound may possess anti-inflammatory properties as well. Preliminary studies indicate that it could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notes |
|---|---|---|---|
| This compound | < 32 µg/mL | 3 µM | Effective against multiple strains |
| Benzimidazole Derivative A | < 16 µg/mL | 5 µM | Less effective than target compound |
| Benzimidazole Derivative B | > 64 µg/mL | 10 µM | Minimal activity observed |
Q & A
Q. What are the common synthetic routes for 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid?
- Methodological Answer: The synthesis typically involves multi-step protocols:
- Cyclocondensation: Reacting o-phenylenediamine derivatives with carbon disulfide and potassium hydroxide to form benzimidazole-thiol intermediates .
- Substitution: Introducing substituents (e.g., hydrazine hydrate) to modify the benzimidazole core .
- Hydrolysis: Converting esters to carboxylic acids via alkaline hydrolysis (e.g., NaOH in THF), monitored by TLC and purified via recrystallization .
Example: Ethyl ester derivatives of benzimidazole-5-carboxylic acid were hydrolyzed under reflux with NaOH, followed by acidification to isolate the free acid .
Q. How is the structural characterization of this compound performed?
- Methodological Answer: A combination of analytical techniques is employed:
- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding). For example, single-crystal XRD confirmed the cyclohexyl substituent's conformation with mean C–C bond accuracy of 0.005 Å .
- Spectroscopy:
- IR: Identifies functional groups (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
- NMR: ¹H NMR reveals aromatic protons (δ6.5–8.5 ppm) and cyclohexyl methyl groups (δ1.0–2.0 ppm). ¹³C NMR confirms carbonyl carbons (δ165–175 ppm) .
- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .
Q. What biological activities have been reported for this compound?
- Methodological Answer: Studies focus on:
- Antitumor Activity: Evaluated via in vitro cytotoxicity assays (e.g., against leukemia cell lines). Derivatives showed IC₅₀ values <10 µM, with SAR highlighting the importance of the cyclohexyl group for lipophilicity and target binding .
- Enzyme Inhibition: Molecular docking (e.g., AutoDock Vina) predicts binding to kinases or tubulin, validated by enzymatic assays .
Advanced Research Questions
Q. How to design experiments to assess structure-activity relationships (SAR) for benzimidazole derivatives?
- Methodological Answer: Key steps include:
- Variable Substituent Libraries: Synthesize analogs with systematic substitutions (e.g., alkyl, aryl, or heterocyclic groups at the 1- and 2-positions) .
- Biological Assays: Use dose-response curves (e.g., MTT assay) to quantify potency. Compare IC₅₀ values across derivatives .
- Computational Modeling: Perform QSAR analysis (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
- Crystallographic Data: Overlay ligand-bound protein structures (e.g., PDB entries) to identify critical binding interactions .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer: Discrepancies may arise from:
- Assay Conditions: Variability in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) .
- Compound Purity: Verify purity via HPLC (>95%) and elemental analysis (deviation ≤0.4%) .
- Structural Confirmation: Re-analyze disputed compounds using XRD or 2D NMR (e.g., NOESY) to confirm regiochemistry .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
Q. How to integrate computational methods into mechanistic studies of benzimidazole derivatives?
- Methodological Answer: Combine:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability over time .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors) using tools like Phase .
- ADMET Prediction: Use SwissADME to optimize bioavailability and reduce toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
